molecular formula C28H27ClN2O5 B11093328 Cyclopentyl 7-(4-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 7-(4-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11093328
M. Wt: 507.0 g/mol
InChI Key: VXZHRPODTXQPFU-UHFFFAOYSA-N
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Description

Cyclopentyl 7-(4-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopentyl ring, chlorophenyl, nitrophenyl, and hexahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 7-(4-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with 4-chlorobenzaldehyde, followed by the addition of 3-nitrobenzaldehyde and methyl acetoacetate under basic conditions. The reaction mixture is then subjected to cyclization and esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 7-(4-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction of nitrophenyl group: Aminophenyl derivative.

    Reduction of carbonyl group: Hydroxy derivative.

    Substitution of chlorophenyl group: Amino or thio derivatives.

Scientific Research Applications

Cyclopentyl 7-(4-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentyl 7-(4-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl 7-(4-bromophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Cyclopentyl 7-(4-fluorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Cyclopentyl 7-(4-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the chlorophenyl group, which can enhance its binding affinity to certain enzymes compared to its bromophenyl and fluorophenyl analogs. This unique structure can result in different biological activities and applications .

Properties

Molecular Formula

C28H27ClN2O5

Molecular Weight

507.0 g/mol

IUPAC Name

cyclopentyl 7-(4-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H27ClN2O5/c1-16-25(28(33)36-22-7-2-3-8-22)26(18-5-4-6-21(13-18)31(34)35)27-23(30-16)14-19(15-24(27)32)17-9-11-20(29)12-10-17/h4-6,9-13,19,22,26,30H,2-3,7-8,14-15H2,1H3

InChI Key

VXZHRPODTXQPFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC5CCCC5

Origin of Product

United States

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